2-(Phenylsulfanyl)nicotinaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-phenylsulfanylpyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-14-9-10-5-4-8-13-12(10)16-11-6-2-1-3-7-11/h1-9,15H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVBIWMCZHAQF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylsulfanyl Nicotinaldehyde Oxime
Precursor Synthesis and Functionalization Strategies
The construction of the 2-(phenylsulfanyl)nicotinaldehyde (B1621534) core relies on the sequential synthesis of key intermediates. The initial phase typically involves the preparation of a pyridine (B92270) ring activated for nucleophilic substitution at the 2-position, followed by the introduction of the sulfur-linked phenyl group.
Synthesis of 2-Halonicotinaldehyde Intermediates
A crucial precursor for this synthesis is a 2-halonicotinaldehyde, most commonly 2-chloronicotinaldehyde (B135284). The synthesis of this intermediate can be achieved through a reliable two-step process starting from 2-chloronicotinic acid. patsnap.comgoogle.com
Reduction of 2-Chloronicotinic Acid: The first step involves the reduction of the carboxylic acid moiety to a primary alcohol. This is typically accomplished using a reducing agent such as sodium borohydride (B1222165) in combination with boron trifluoride diethyl etherate in a solvent like tetrahydrofuran (B95107) (THF). patsnap.comgoogle.com The reaction is performed at low temperatures to control reactivity.
Oxidation of 2-Chloronicotinol: The resulting 2-chloronicotinol is then oxidized to the corresponding aldehyde. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane. patsnap.comgoogle.com The reaction mixture is typically heated to reflux to drive the reaction to completion, yielding 2-chloronicotinaldehyde. google.com
Alternative starting materials for 2-halopyridines include 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775) derivatives, which can undergo Sandmeyer-type reactions or treatment with halogenating agents like phosphorus oxybromide, respectively. chemicalbook.comorgsyn.org
Introduction of the Phenylsulfanyl Moiety via Nucleophilic Aromatic Substitution or Related Reactions
With the 2-halonicotinaldehyde intermediate in hand, the next critical step is the introduction of the phenylsulfanyl group. This is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgnih.gov
The pyridine ring, especially when substituted with an electron-withdrawing aldehyde group, is activated towards nucleophilic attack at the halogen-bearing carbon. libretexts.orglibretexts.org The reaction involves the displacement of the halide (e.g., chloride) by a sulfur nucleophile, typically generated from thiophenol.
Reaction Conditions for Nucleophilic Aromatic Substitution
| Reactants | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| 2-Chloronicotinaldehyde, Thiophenol | Potassium Carbonate (K₂CO₃) | Dimethylacetamide (DMAc) | Room Temp. to 100 °C | 2-(Phenylsulfanyl)nicotinaldehyde |
In this process, a base such as potassium carbonate or sodium hydride is used to deprotonate thiophenol, forming the more nucleophilic thiophenoxide anion. This anion then attacks the 2-position of the pyridine ring, displacing the chloride and forming the desired 2-(phenylsulfanyl)nicotinaldehyde. nih.govmdpi.com
Oxime Formation Reaction Pathways
The final step in the synthesis is the conversion of the aldehyde functional group of 2-(phenylsulfanyl)nicotinaldehyde into an oxime. This is a classic condensation reaction widely used in organic chemistry.
Condensation Reactions with Hydroxylamine (B1172632) and its Derivatives
The formation of the oxime is achieved by reacting the aldehyde with hydroxylamine or its salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netresearchgate.net The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to yield the C=N double bond of the oxime. researchgate.net
A typical procedure involves dissolving 2-(phenylsulfanyl)nicotinaldehyde and hydroxylamine hydrochloride in a protic solvent like methanol (B129727) or ethanol. The reaction is often heated at reflux to ensure completion. Since hydroxylamine hydrochloride is used, a mild base, such as sodium bicarbonate or sodium acetate (B1210297), is typically added to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards product formation.
Typical Conditions for Oxime Formation
| Aldehyde | Reagent | Base (optional) | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | Hydroxylamine Hydrochloride | Sodium Bicarbonate | Methanol | Reflux, 12 hours | 97% |
| Substituted Aldehydes | Hydroxylamine Hydrochloride | Sodium Carbonate | Methanol | Room Temp. | High researchgate.net |
Stereochemical Control and E/Z Isomerism in Oxime Synthesis
The formation of an oxime from an aldehyde introduces the possibility of geometric isomerism around the C=N double bond. The two isomers are designated as E and Z (historically syn and anti for aldoximes). adichemistry.com The Z-isomer has the hydroxyl group and the aldehyde's R-group on the same side of the double bond, while the E-isomer has them on opposite sides. studymind.co.ukdocbrown.info
The synthesis of aldoximes often results in a mixture of E and Z isomers, although the E isomer is generally the thermodynamically more stable product. researchgate.net The specific ratio of isomers can be influenced by reaction conditions such as pH, temperature, and solvent. researchgate.net
Thermodynamic vs. Kinetic Control: Under acidic conditions, the reaction is reversible, allowing for equilibration to the more stable E isomer. Under neutral or basic conditions, the reaction may be under kinetic control, potentially yielding a different isomer ratio.
Separation and Characterization: If a mixture of isomers is formed, they can often be separated by chromatographic techniques like column chromatography or by fractional crystallization. researchgate.net The stereochemistry of the isomers is typically determined using spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and can be definitively confirmed by single-crystal X-ray diffraction if suitable crystals can be obtained. tsijournals.com
Advanced Synthetic Techniques and Methodological Enhancements
While the classical multi-step synthesis is robust, several methodological enhancements can be applied to improve efficiency, yield, and environmental friendliness.
One notable alternative route bypasses the need to synthesize and oxidize a nicotinol intermediate. This method starts from a substituted 2-methylpyridine (B31789) (2-picoline) N-oxide. dtic.milgoogle.com The N-oxide undergoes an acetic anhydride-mediated rearrangement to form the acetate of 2-pyridinemethanol. This acetate is then hydrolyzed to the alcohol, oxidized to the aldehyde, and finally converted to the oxime. dtic.milgoogle.com
A more direct and advanced approach involves the reaction of 2-chloromethylpyridines with hydroxylamine in a buffered aqueous solution. dtic.milgoogle.com This method combines the introduction of the nitrogen and oxygen atoms and the formation of the C=N bond in a single, efficient step, theorized to proceed through a 2-pyridinemethylhydroxylamine intermediate followed by dehydration. google.com
Furthermore, solvent-free techniques, such as grinding the reactants (the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate) together at room temperature, have been shown to be a simple, efficient, and environmentally friendly method for oximation reactions. researchgate.net Catalytic amounts of various agents, from Lewis acids to ionic liquids, have also been explored to accelerate the condensation reaction under milder conditions. researchgate.netresearchgate.net
Catalytic Approaches for Improved Yields and Selectivity
The standard synthesis of an oxime involves the condensation of an aldehyde with hydroxylamine hydrochloride, often in the presence of a base to liberate free hydroxylamine. growingscience.com To enhance the efficiency, reaction rate, and selectivity of this transformation for precursors like 2-(phenylsulfanyl)nicotinaldehyde, various catalytic systems can be employed.
Metal-Based Catalysis: Transition metal complexes have demonstrated significant catalytic activity in oximation reactions. For instance, bis-thiourea complexes of cobalt(II), nickel(II), copper(II), and zinc(II) chlorides (MII(tu)2Cl2) have been shown to effectively catalyze the oximation of diverse aromatic aldehydes at room temperature. growingscience.com In comparative studies, the cobalt complex, Co(tu)2Cl2, exhibited the highest catalytic activity, leading to high yields in short reaction times. growingscience.com The application of such a catalyst could facilitate a mild and efficient conversion of 2-(phenylsulfanyl)nicotinaldehyde to its corresponding oxime.
Organocatalysis: Aniline has been identified as a highly effective organocatalyst for accelerating oxime ligations with aromatic aldehydes. nih.gov This catalysis operates by forming a transient, more reactive Schiff base intermediate with the aldehyde, which is then readily attacked by the aminooxy nucleophile. This approach has been shown to produce rate constants in the range of 10¹–10³ M⁻¹s⁻¹, representing one of the fastest chemoselective ligation chemistries described. nih.gov Such a method would be highly applicable for improving the rate of oximation for 2-(phenylsulfanyl)nicotinaldehyde, particularly in contexts requiring rapid conjugation under mild, ambient conditions.
Below is a table summarizing potential catalytic systems for the oximation of aromatic aldehydes, which could be adapted for the synthesis of 2-(phenylsulfanyl)nicotinaldehyde oxime.
| Catalyst System | Substrate Type | Typical Conditions | Key Advantages |
| Co(tu)₂Cl₂ / NH₂OH·HCl | Aromatic Aldehydes | CH₃CN-H₂O (1:1), Room Temp. | High yields, very short reaction times (minutes). growingscience.com |
| Aniline / Aminooxy Reagent | Aromatic Aldehydes | Aqueous Phosphate Buffer (pH 7), Room Temp. | Extremely fast reaction rates, proceeds under mild physiological conditions. nih.gov |
| K₂CO₃ / NH₂OH·HCl | Aldehydes & Ketones | Methanol | Convenient and efficient solution-based method. growingscience.com |
| Graphene Oxide (GO) | Aldehydes & Amidoximes | - | Metal-free, heterogeneous catalyst promoting oxidative cyclization. nih.gov |
One-Pot and Multicomponent Reaction Strategies
To improve process efficiency, reduce waste, and minimize purification steps, one-pot and multicomponent reaction (MCR) strategies are highly desirable in modern organic synthesis. nih.gov
Hypothetical One-Pot Synthesis: A plausible and efficient one-pot synthesis of this compound could commence from a readily available precursor such as 2-chloronicotinaldehyde. This process would involve two sequential reactions in a single vessel:
Nucleophilic Aromatic Substitution: The reaction of 2-chloronicotinaldehyde with thiophenol in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form the intermediate 2-(phenylsulfanyl)nicotinaldehyde.
In-situ Oximation: Following the completion of the first step, hydroxylamine hydrochloride and a base would be added directly to the reaction mixture to convert the intermediate aldehyde into the final oxime product.
This tandem approach avoids the isolation and purification of the aldehyde intermediate, thereby saving time and resources.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly atom-economical approach. nih.gov While a direct three-component reaction of 2-chloronicotinaldehyde, thiophenol, and hydroxylamine is conceptually ambitious, variations of MCRs are used to generate complex heterocyclic structures like pyridines. mdpi.comcore.ac.uk For instance, some pyridine syntheses involve the [3+3]-type condensation of oxime acetates with α,β-unsaturated aldehydes, catalyzed by copper(I) salts. orgsyn.org The development of a novel MCR that could assemble the this compound scaffold from simpler starting materials remains an area for future research.
An alternative established one-pot route for preparing pyridine aldoximes involves the direct reaction of 2-chloromethyl pyridines with a buffered aqueous solution of hydroxylamine, yielding the desired oxime without isolating an aldehyde intermediate. dtic.mildtic.mil
Scalable Synthesis and Process Optimization Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and environmental sustainability. google.com
For a scalable synthesis of this compound, a two-step process starting from 2-chloronicotinaldehyde is the most practical approach. Key optimization parameters for the oximation step can be derived from existing processes for related compounds. google.com
Key Optimization Parameters:
Solvent Choice: The use of mixed aqueous-organic solvent systems, such as water and a lower alkanol like ethanol, is common in scalable processes for pyridine aldoximes. This facilitates the dissolution of both the organic substrate and the inorganic hydroxylamine salt while allowing for straightforward product precipitation. google.com
pH Control: Maintaining the reaction mixture within a specific pH range (typically 5 to 9) is critical. Buffering the solution is often necessary to neutralize the acid released from hydroxylamine hydrochloride and prevent side reactions, thereby maximizing the yield of the oxime. dtic.milgoogle.com
Temperature and Reaction Time: Optimization involves finding the lowest possible temperature and shortest reaction time that still afford a high conversion rate. For many pyridine aldoxime syntheses, heating at elevated temperatures (e.g., 65–120 °C) for 1 to 6 hours is typical. google.com
Product Isolation: A robust and scalable isolation method is crucial. For many pyridine aldoximes, the product crystallizes directly from the reaction mixture upon cooling or after dilution with water. This allows for simple filtration and avoids costly and time-consuming chromatographic purification. google.com
Process Safety and Sustainability: On a large scale, the choice of reagents and solvents must consider safety and environmental impact. The development of a process that utilizes greener solvents, minimizes waste, and avoids hazardous reagents is a key goal of process optimization. google.com For example, improving reaction selectivity reduces the formation of side-products and simplifies purification. google.com
Reactivity and Reaction Mechanisms of 2 Phenylsulfanyl Nicotinaldehyde Oxime
Reactivity of the Oxime Functional Group
The oxime group (C=N-OH) is a versatile functional group known for its participation in a variety of reactions, including nucleophilic additions, condensations, and rearrangements. nsf.gov
Nucleophilic Additions and Condensations
The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack. While less electrophilic than the corresponding aldehyde, it can still react with strong nucleophiles. The reactivity of the oxime is influenced by both electronic and steric factors. libretexts.orgopenstax.orglibretexts.org The nitrogen atom of the oxime is also nucleophilic and can participate in reactions. acs.org
Oximes can undergo condensation reactions with various electrophiles. For instance, O-alkylation can occur with alkyl halides, and O-acylation with acid chlorides or anhydrides. acs.org These reactions are often catalyzed by a base to deprotonate the hydroxyl group, forming a more nucleophilic oximato species.
Table 1: Examples of Nucleophilic Additions and Condensations of Oximes
| Reactant | Product Type | General Conditions |
| Grignard Reagents (R-MgX) | N-substituted hydroxylamines | Ether solvent, low temperature |
| Alkyl Halides (R-X) | O-alkyl oxime ethers | Base (e.g., NaH, K2CO3), polar aprotic solvent |
| Acid Chlorides (R-COCl) | O-acyl oxime esters | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent |
Acid-Catalyzed and Base-Catalyzed Transformations
Both acids and bases can catalyze transformations of the oxime group. Acid catalysis often involves protonation of the oxime oxygen, which enhances the electrophilicity of the carbon atom and can facilitate hydrolysis back to the aldehyde or promote rearrangement reactions. masterorganicchemistry.combyjus.com
Base-catalyzed reactions typically proceed through the deprotonation of the hydroxyl group. The resulting oximato anion is a better nucleophile and can participate in various substitution and elimination reactions.
Table 2: Acid- and Base-Catalyzed Transformations of Oximes
| Catalyst | Transformation | Product Type |
| Acid (e.g., H2SO4, HCl) | Hydrolysis | Aldehyde |
| Acid (e.g., PPA, TsOH) | Beckmann Rearrangement | Amide or Nitrile |
| Base (e.g., NaOH, Et3N) | O-alkylation/acylation | Oxime ether/ester |
Rearrangement Reactions Involving the Oxime Moiety
One of the most significant reactions of oximes is the Beckmann rearrangement, which is typically acid-catalyzed. masterorganicchemistry.combyjus.comwikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of an oxime to an amide or a lactam. For aldoximes, such as 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime, the Beckmann rearrangement can lead to the formation of a nitrile under certain conditions, a process sometimes referred to as a Beckmann fragmentation. masterorganicchemistry.com The reaction is initiated by the conversion of the hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.org
The stereochemistry of the oxime (E/Z isomerism) is crucial in determining the product of the Beckmann rearrangement. For an aldoxime, the migrating group is the hydrogen atom, which leads to the formation of a nitrilium ion intermediate that is then converted to a nitrile.
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution. nih.govuoanbar.edu.iqimperial.ac.uk
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq
If EAS does occur, it is predicted to take place at the C-3 (meta) and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In 2-(Phenylsulfanyl)nicotinaldehyde oxime, the positions available for substitution are C-4, C-5, and C-6. The phenylsulfanyl group at C-2 is an ortho, para-directing group in benzene chemistry; however, in the electron-deficient pyridine ring, its effect is more complex. The sulfur atom can exert a combination of activating and deactivating effects. Research on the halogenation of pyridyl sulfides suggests that substitution can be directed to the positions ortho and para to the sulfur atom, which in this case would correspond to the C-3 (already substituted) and C-5 positions of the pyridine ring. acs.org Therefore, electrophilic attack is most likely to occur at the C-5 position.
Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | 2-(Phenylsulfanyl)-5-nitronicotinaldehyde oxime |
| Halogenation | Br2, FeBr3 | 2-(Phenylsulfanyl)-5-bromonicotinaldehyde oxime |
| Sulfonation | SO3, H2SO4 | 2-(Phenylsulfanyl)nicotinaldehyde-5-sulfonic acid oxime |
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. quora.com In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack. The phenylsulfanyl group at the C-2 position can potentially act as a leaving group, especially if the sulfur is oxidized to a sulfoxide (B87167) or sulfone, which are better leaving groups.
However, the presence of a good leaving group is a prerequisite for a typical SNAr reaction. The phenylsulfanyl group itself is not a particularly good leaving group. Nucleophilic substitution is more likely to occur if there is a better leaving group on the ring, or through an addition-elimination mechanism where a hydride ion is formally displaced, often requiring oxidizing conditions. Given the substituents present, direct nucleophilic displacement of the phenylsulfanyl group would be challenging under standard conditions. sci-hub.sechemrxiv.org
Metal-Catalyzed Functionalizations of the Heterocycle
While specific studies on the metal-catalyzed functionalization of this compound are not extensively documented in the reviewed literature, the reactivity of related pyridine and thiopyridine derivatives provides valuable insights into potential synthetic transformations. The pyridine moiety is a crucial component in many pharmacologically active compounds, and its functionalization is a key area of research mdpi.com.
Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of pyridine rings. For instance, heteroaryl fluorosulfates, which can be synthesized from the corresponding hydroxylated pyridines, are effective coupling partners in Suzuki reactions, allowing for the introduction of aryl substituents rsc.org. This suggests that if the oxime group can be temporarily protected or is compatible with the reaction conditions, a similar strategy could be applied to a hydroxylated precursor of this compound.
Furthermore, the direct C-H functionalization of pyridine N-oxides, catalyzed by palladium, offers a highly selective method for alkenylation and arylation at the ortho-position to the nitrogen atom researchgate.netkcl.ac.uk. Mechanistic studies on the direct arylation of pyridine N-oxide have revealed a cooperative catalysis mechanism involving two distinct palladium centers chemrxiv.org. Although this compound is not an N-oxide, this reactivity highlights the potential for activating the pyridine ring for direct functionalization under metal catalysis.
The presence of the sulfur atom in the phenylsulfanyl group can also influence the catalytic cycle. In some cases, the sulfur can act as a directing group or, conversely, as a catalyst poison. The choice of catalyst and ligands is therefore crucial. For example, iron-catalyzed cross-coupling reactions have been successfully employed for aryl sulfamates and tosylates with alkyl Grignards, demonstrating that transition metals beyond palladium can be effective for C-C bond formation on substituted aromatic rings rsc.org.
Terpyridine-metal complexes are known to be effective catalysts in various transformations, including C-C bond formation and hydrofunctionalization nih.gov. The nitrogen atoms of the pyridine ring in this compound could potentially coordinate with metal centers, facilitating intramolecular catalysis or influencing the regioselectivity of intermolecular reactions.
Reactivity of the Phenylsulfanyl Group
The phenylsulfanyl group attached to the pyridine ring at the 2-position introduces a reactive center with a diverse range of potential transformations, primarily centered around the sulfur atom.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit different chemical and biological properties compared to the parent sulfide (B99878). The oxidation of organic sulfides is a common transformation in organic synthesis, and various methods are available.
Hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions nih.gov. Kinetic studies of such reactions indicate that the oxidation is typically second order and likely involves an electrophilic attack of the peroxide oxygen on the sulfur atom nih.gov.
For more controlled or asymmetric oxidations, metal catalysts are often employed. Vanadium-Schiff base complexes, for example, have been utilized for the asymmetric oxidation of alkyl aryl sulfides, which can also involve a kinetic resolution of the resulting sulfoxide organic-chemistry.orgthieme-connect.com. This suggests that chiral sulfoxides of this compound could potentially be synthesized using such catalytic systems.
Kinetic studies on the oxidation of aryl methyl sulfides by dimethyldioxirane (B1199080) have provided detailed mechanistic insights. These studies, which measure absolute rate constants and activation parameters, show that the reaction generally follows second-order kinetics rsc.orgrsc.org. The mechanism can vary from a concerted nucleophilic displacement to a two-step process involving a betaine (B1666868) intermediate, depending on the solvent polarity rsc.orgrsc.org.
Table 1: Kinetic Data for the Oxidation of a Model Aryl Sulfide
| Oxidant | Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| Dimethyldioxirane | Acetone | Varies with substrate | Data not specific to target | Data not specific to target |
| Hydrogen Peroxide | Acetic Acid | Second-order kinetics | Data not specific to target | Data not specific to target |
Note: The data presented is generalized from studies on similar aryl sulfides and is not specific to this compound.
Sulfur-Mediated Bond Formations and Cleavages
The phenylsulfanyl group can participate in various bond-forming and bond-cleaving reactions. The C-S bond can be cleaved under certain reductive or oxidative conditions. For instance, some catalytic systems are capable of the oxidative cleavage of organosulfur compounds thieme-connect.com.
The sulfur atom can also mediate cyclization reactions. For example, elemental sulfur has been used to mediate the skeletal editing of pyridines to thiophenes, proceeding through Zincke intermediates nih.govresearchgate.net. While this transformation involves the pyridine ring itself, it highlights the utility of sulfur in mediating complex rearrangements.
Furthermore, the phenylsulfanyl group can be a precursor for other functional groups. For example, under certain conditions, the sulfide can be converted to a sulfonium (B1226848) salt, which can then act as a leaving group in nucleophilic substitution reactions.
Mechanistic Studies of Key Transformations
Kinetic and Thermodynamic Analyses of Reaction Pathways
Kinetic analysis of reactions involving aryl sulfides, such as oxidation, provides valuable information on the reaction mechanism and the nature of the transition state rsc.orgrsc.org. By studying the effect of substituents, solvents, and temperature on the reaction rate, it is possible to determine whether the reaction proceeds through a concerted or stepwise mechanism and to quantify the electronic and steric effects.
Thermodynamic data for pyridine and its derivatives are available and can serve as a basis for estimating the thermodynamic parameters of reactions involving this compound chemeo.comnist.govwikipedia.org. Computational studies using methods like Density Functional Theory (DFT) can also provide insights into the thermochemical properties, stability, and reactivity of such molecules researchgate.net.
Table 2: General Thermodynamic Parameters for Pyridine Derivatives
| Property | Value Range |
| Enthalpy of Formation (ΔfH°) | Varies with substitution |
| Gibbs Free Energy of Formation (ΔfG°) | Varies with substitution |
| Entropy (S°) | Varies with substitution |
Note: These are general ranges for pyridine derivatives and not specific to the target compound.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the context of pyridine chemistry, 15N-labeling has been used to trace the fate of the nitrogen atom in ring-opening and ring-closing reactions, such as those involving Zincke intermediates chemrxiv.orgnih.govacs.org. This methodology could be applied to study reactions of the pyridine ring in this compound.
Deuterium labeling is another common strategy. For instance, it can be used to determine whether a C-H bond is broken in the rate-determining step of a reaction, which is a key piece of information in studies of C-H functionalization. Recent studies have demonstrated methods for the deuteration of pyridine at the C3 and C5 positions nih.govacs.org. While these studies are not on the specific molecule of interest, the principles are broadly applicable to pyridine-containing compounds.
Derivatization and Structural Modification Strategies
Modifications at the Oxime Nitrogen and Oxygen
The oxime group is a versatile functional handle for a variety of chemical transformations, including reactions at the oxygen and nitrogen atoms.
The oxygen atom of the oxime in 2-(phenylsulfanyl)nicotinaldehyde (B1621534) oxime can readily undergo O-alkylation to form oxime ethers. This reaction is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the O-alkylation of pyridine (B92270) aldoximes, affording good yields of the corresponding O-ethers. tandfonline.com For instance, the reaction with various alkyl and benzyl (B1604629) halides in a benzene (B151609)/aqueous sodium hydroxide (B78521) system, catalyzed by a tetraalkylammonium salt, proceeds regiospecifically at the oxygen atom. tandfonline.com
O-acylation of the oxime can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine. nih.govrsc.org These reactions yield O-acyl oximes, which can serve as prodrugs or as intermediates for further synthetic transformations. The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the acylation, particularly for less reactive systems. organic-chemistry.org
A variety of reagents and conditions can be employed for these transformations, as summarized in the table below.
| Reaction Type | Reagent | Conditions | Product |
| O-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaOH, K2CO3), optional phase-transfer catalyst | 2-(Phenylsulfanyl)nicotinaldehyde O-alkyl oxime |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | Base (e.g., Pyridine, Triethylamine), optional catalyst (e.g., DMAP) | 2-(Phenylsulfanyl)nicotinaldehyde O-acyl oxime |
The choice of reducing agent can sometimes influence the reaction outcome, and conditions need to be carefully selected to avoid reduction of other functional groups within the molecule, such as the pyridine ring or the phenylsulfanyl group.
Functionalization of the Phenyl Ring
The phenyl ring of the phenylsulfanyl group offers a platform for introducing substituents that can modulate the electronic and steric properties of the molecule.
The phenylsulfanyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, activating the phenyl ring towards electrophiles.
Halogenation: The phenyl ring can be halogenated using standard reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. Palladium-catalyzed C-H halogenation of pyridyl sulfides has been demonstrated, avoiding the oxidation of the sulfur atom. nih.govacs.org
Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. wikipedia.orgrushim.ru The reaction conditions must be carefully controlled to prevent over-nitration and potential oxidation of the sulfide (B99878). The directing effect of the sulfur atom would favor the formation of ortho- and para-nitro derivatives.
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid. nih.gov This reaction introduces a sulfonic acid group, which can significantly alter the solubility of the compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize these reactions, the phenyl ring first needs to be functionalized with a suitable leaving group, typically a halide.
Suzuki Coupling: Following halogenation of the phenyl ring, a Suzuki coupling reaction can be employed to introduce new aryl or alkyl groups. wikipedia.orgharvard.edu This reaction involves the coupling of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its high functional group tolerance. organic-chemistry.org
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.orglibretexts.orgyoutube.com An aryl halide on the phenylsulfanyl moiety can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org
The table below summarizes some potential cross-coupling reactions.
| Reaction Name | Reactants | Catalyst | Product |
| Suzuki Coupling | Aryl halide, Boronic acid/ester | Palladium catalyst, Base | Aryl-substituted derivative |
| Heck Reaction | Aryl halide, Alkene | Palladium catalyst, Base | Alkene-substituted derivative |
Functionalization of the Pyridine Ring
The pyridine ring in 2-(phenylsulfanyl)nicotinaldehyde oxime is electron-deficient, which influences its reactivity. The presence of the phenylsulfanyl group at the 2-position further modifies the electronic properties and directs subsequent functionalization.
Direct C-H functionalization of pyridines can be challenging due to the electron-poor nature of the ring. bohrium.com However, several strategies can be employed. The nitrogen atom in the pyridine ring can be activated by forming the N-oxide, which can facilitate electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. scripps.edu
Nucleophilic aromatic substitution (SNAr) is a viable strategy for modifying the pyridine ring, particularly at positions activated by electron-withdrawing groups or at positions ortho and para to the ring nitrogen. wikipedia.org In the case of this compound, the 2-position is already substituted. However, if a suitable leaving group were present at the 4- or 6-position, it could be displaced by a nucleophile. Furthermore, the phenylsulfanyl group itself could potentially be displaced by a strong nucleophile under forcing conditions, although this would lead to a significant alteration of the core structure. chemrxiv.orgirjms.com Recent methods have also been developed for the functionalization of pyridines at the C4 position via metalation. nih.gov
Oxidation of the sulfur atom in the phenylsulfanyl group to a sulfoxide (B87167) or sulfone would increase the electron-withdrawing nature of the substituent, further activating the pyridine ring towards nucleophilic attack.
Regioselective Functionalization Approaches
Regioselective functionalization is crucial for controlling the outcome of chemical reactions and for the systematic exploration of structure-activity relationships. For this compound, several approaches can be envisioned to achieve site-specific modifications.
The oxime hydroxyl group presents a primary site for derivatization. O-alkylation, O-acylation, and O-silylation are common transformations that can be achieved under standard reaction conditions. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding O-alkyl ethers. The choice of base and solvent can influence the reaction efficiency. Similarly, acylation with acid chlorides or anhydrides can introduce various ester functionalities. These modifications not only alter the steric and electronic properties of the molecule but also serve as protecting groups or as handles for further conjugation.
Another key aspect of regioselectivity involves reactions at the pyridine ring. The phenylsulfanyl group at the 2-position influences the electron density of the ring, potentially directing electrophilic or nucleophilic substitution reactions to specific positions. For instance, electrophilic aromatic substitution, such as nitration or halogenation, would likely be directed to the positions meta to the electron-withdrawing aldehyde-derived group and influenced by the sulfur linkage. Computational studies could provide valuable insights into the most probable sites of reaction.
Finally, the reactivity of the C=N bond of the oxime can be harnessed. Reduction of the oxime can lead to the corresponding aminomethylpyridine derivative, a valuable synthon for further elaboration. Cycloaddition reactions involving the oxime functionality could also be explored, although this area remains largely uninvestigated for this specific compound.
| Functionalization Site | Reagents and Conditions | Potential Products |
| Oxime -OH | Alkyl halide, Base (e.g., NaH) | O-Alkyl ethers |
| Oxime -OH | Acid chloride/anhydride, Base (e.g., Pyridine) | O-Acyl esters |
| Pyridine Ring | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted derivatives |
| C=N Bond | Reducing agent (e.g., LiAlH₄) | Aminomethylpyridine derivatives |
Synthesis of Fused Heterocyclic Systems
The structure of this compound is pre-disposed for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. airo.co.in Cyclization reactions that involve the oxime and the adjacent phenylsulfanyl group or other parts of the pyridine ring can lead to novel polycyclic scaffolds.
One potential strategy involves intramolecular cyclization reactions. For example, under specific conditions, the oxime nitrogen or oxygen could act as a nucleophile, attacking an electrophilic center introduced onto the phenyl ring of the phenylsulfanyl group. This could lead to the formation of thieno[2,3-b]pyridine (B153569) or related fused systems. The success of such a strategy would depend on the ability to selectively functionalize the phenyl ring of the thioether.
Another approach is through tandem reactions where the oxime functionality participates in a cyclization cascade. For instance, reaction with certain dienophiles in a Diels-Alder type reaction, followed by an intramolecular rearrangement, could potentially yield complex fused structures. While specific examples for this compound are not documented, related pyridyl oximes have been shown to undergo various metal-catalyzed cyclization reactions to form novel heterocyclic frameworks.
Furthermore, the conversion of the oxime to a nitrile group via dehydration would open up another avenue for the synthesis of fused systems. The resulting 2-(phenylsulfanyl)nicotinonitrile is a versatile intermediate that can participate in a variety of cyclocondensation reactions to build fused pyrimidine, pyrazole (B372694), or triazole rings.
| Cyclization Strategy | Key Intermediates/Reagents | Potential Fused Systems |
| Intramolecular Cyclization | Functionalized phenylsulfanyl group | Thieno[2,3-b]pyridines |
| Tandem Cycloaddition | Dienophiles | Polycyclic pyridines |
| Dehydration-Cyclocondensation | Dehydrating agent, Dinucleophiles | Fused Pyrimidines, Pyrazoles |
Design and Synthesis of Compound Libraries for Research
The development of compound libraries based on a common scaffold is a powerful strategy in drug discovery and chemical biology to explore a wide chemical space and identify molecules with desired biological activities. The this compound scaffold is well-suited for the generation of such libraries due to its multiple points of diversification.
A combinatorial approach can be employed where different building blocks are systematically introduced at the various reactive sites of the core molecule. For example, a library of O-ethers can be generated by reacting the parent oxime with a diverse set of alkyl halides. Similarly, a library of esters can be synthesized using a collection of acid chlorides.
Furthermore, the phenyl ring of the phenylsulfanyl group offers another point of diversity. By starting with a variety of substituted thiophenols in the initial synthesis of the scaffold, a library of compounds with different substituents on the phenyl ring can be created. This would allow for the systematic investigation of the influence of these substituents on the properties of the final compounds.
The design of these libraries should be guided by principles of diversity-oriented synthesis, aiming to cover a broad range of chemical properties, such as size, shape, and electronic features. Computational tools can be used to predict the properties of the virtual library members and to select a subset of compounds for synthesis that maximizes diversity.
| Diversification Point | Building Blocks | Library Type |
| Oxime -OH | Diverse alkyl halides | O-Alkyl ether library |
| Oxime -OH | Diverse acid chlorides | O-Acyl ester library |
| Phenylsulfanyl group | Substituted thiophenols | Substituted phenyl library |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Advanced 1D and 2D NMR experiments would be essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime.
Advanced 1D and 2D NMR for Complete Assignment
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between CH, CH₂, and CH₃ groups. Two-dimensional techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the pyridine (B92270) and phenyl rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. For establishing long-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) would be crucial, for instance, in confirming the link between the phenylsulfanyl group and the pyridine ring at the C2 position. Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR studies could provide insights into conformational flexibility, such as restricted rotation around the C-S or C-C bonds, and potential proton exchange processes involving the oxime hydroxyl group. However, no such studies have been reported for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of 2-(Phenylsulfanyl)nicotinaldehyde oxime with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₂H₁₀N₂OS).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem MS/MS experiments would involve the isolation and fragmentation of the parent ion to elucidate its structure. Characteristic fragmentation patterns would be expected, such as the cleavage of the phenylsulfanyl group or rearrangements within the pyridine ring. The absence of experimental data prevents the construction of a fragmentation table.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
For this compound, characteristic vibrational bands would be expected for the O-H stretch of the oxime, the C=N bond of the oxime, C-S stretching, and various vibrations associated with the aromatic pyridine and phenyl rings. nih.gov A comparative analysis of IR and Raman spectra would help in assigning these vibrational modes, as some modes may be more active in one technique than the other. encyclopedia.pub Without access to the spectra, a detailed assignment of vibrational frequencies is not possible.
Characteristic Absorption/Scattering Frequencies for Functional Groups
The vibrational spectrum of this compound is characterized by the distinct frequencies of its constituent functional groups. The pyridine ring, phenyl group, oxime moiety, and the sulfide (B99878) linkage each contribute to a unique spectroscopic fingerprint.
The pyridine ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The phenyl group also displays aromatic C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ region.
The oxime group is identifiable by the C=N stretching vibration, which is expected to appear in the 1680-1620 cm⁻¹ range. The N-O stretching frequency is typically found between 960 and 930 cm⁻¹, while the O-H stretching of the oxime hydroxyl group gives rise to a broad absorption band in the 3400-3100 cm⁻¹ region, the position and shape of which are sensitive to hydrogen bonding.
The C-S stretching vibration of the phenylsulfanyl group is generally weaker and appears in the 710-570 cm⁻¹ range. The presence of these characteristic bands in the infrared (IR) and Raman spectra allows for the confirmation of the molecular structure.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Pyridine Ring | C-H stretching | 3100 - 3000 |
| C=C, C=N stretching | 1600 - 1400 | |
| Phenyl Group | C-H stretching | 3100 - 3000 |
| C=C stretching | 1600 - 1450 | |
| Oxime | O-H stretching | 3400 - 3100 (broad) |
| C=N stretching | 1680 - 1620 | |
| N-O stretching | 960 - 930 | |
| Phenylsulfanyl | C-S stretching | 710 - 570 |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy offers valuable insights into the conformational preferences of this compound. The molecule possesses rotational freedom around the C-S bond and the C-C bond linking the pyridine ring to the oxime group. These rotations can lead to different stable conformers, which may coexist in equilibrium.
The specific frequencies and intensities of certain vibrational modes, particularly those involving the sulfide linkage and the connection to the pyridine ring, are sensitive to the dihedral angles defining the molecular conformation. For instance, coupling between the out-of-plane bending modes of the aromatic rings and the C-S stretching vibration can be conformation-dependent.
In solution, the presence of multiple conformers can lead to the appearance of split or broadened absorption bands in the IR spectrum. By analyzing these spectral features, potentially with the aid of computational chemistry, it is possible to deduce the relative populations of the different conformers and understand the factors governing the conformational equilibrium, such as steric hindrance and electronic interactions.
Electronic Absorption (UV-Vis) and Emission Spectroscopy
Analysis of Electronic Transitions and Chromophores
The electronic absorption spectrum of this compound is dominated by transitions within its aromatic chromophores. The key chromophores are the pyridine ring, the phenyl ring, and the nicotinaldehyde oxime system.
The spectrum is expected to show intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic systems. These transitions typically occur at wavelengths below 300 nm. The pyridine ring itself has characteristic π → π* absorptions, which will be perturbed by the phenylsulfanyl and aldehyde oxime substituents. The phenyl ring attached to the sulfur atom will also contribute to these high-energy absorptions.
Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group and the nitrogen of the pyridine ring, are expected. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths, potentially extending into the near-UV region. The conjugation between the pyridine ring and the oxime group can influence the energy of these transitions.
Table 2: Predicted Electronic Transitions for this compound
| Chromophore | Transition Type | Predicted Wavelength Range (nm) |
| Pyridine and Phenyl Rings | π → π | 200 - 280 |
| Nicotinaldehyde oxime system | π → π | 250 - 320 |
| Pyridine, Oxime | n → π* | > 300 |
Solvatochromic and Thermochromic Effects
The electronic absorption spectrum of this compound is anticipated to exhibit solvatochromism, meaning its absorption maxima will shift with changes in solvent polarity. This effect arises from differential solvation of the ground and excited states of the molecule.
For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) due to the stabilization of the more polar excited state. Conversely, for n → π* transitions, increasing solvent polarity typically results in a blue shift (hypsochromic shift). This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap to the excited state.
Thermochromic effects, or changes in color with temperature, could also be observed. Temperature variations can alter the equilibrium between different conformers of the molecule, each potentially having a slightly different absorption spectrum. Additionally, changes in temperature can affect the extent of solvent-solute interactions, leading to shifts in the absorption bands.
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound has not been reported, its solid-state molecular structure can be predicted based on standard bond lengths and angles derived from crystallographic data of similar molecules.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry is defined by the spatial arrangement of its atoms. In the solid state, this arrangement is influenced by intermolecular forces, such as hydrogen bonding and van der Waals interactions, which dictate the crystal packing.
The pyridine and phenyl rings are expected to be planar. The bond lengths within these rings will reflect their aromatic character, with C-C bond lengths intermediate between single and double bonds (approximately 1.39 Å) and C-N bonds in the pyridine ring around 1.34 Å.
The torsion angles around the C-S and C-C single bonds will define the relative orientation of the pyridine ring, the oxime group, and the phenyl ring. These angles will be influenced by steric hindrance and the potential for intramolecular hydrogen bonding involving the oxime hydroxyl group.
Table 3: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C-C (aromatic) | 1.39 |
| C-N (pyridine) | 1.34 |
| C=N (oxime) | 1.28 |
| N-O (oxime) | 1.41 |
| O-H (oxime) | 0.96 |
| C-S | 1.77 |
Table 4: Predicted Bond Angles for this compound
| Angle | Predicted Value (°) |
| C-C-C (aromatic) | 120 |
| C-N-C (pyridine) | 117 |
| C-C=N (oxime) | 121 |
| C=N-O (oxime) | 112 |
| C-S-C | 104 |
Table 5: Key Torsion Angles for Conformational Analysis
| Torsion Angle | Description |
| Pyridine-C-S-Phenyl | Defines the relative orientation of the two aromatic rings. |
| Pyridine-C-C=N | Defines the orientation of the oxime group relative to the pyridine ring. |
Intermolecular Interactions and Crystal Packing Analysis
A definitive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon its experimental determination via single-crystal X-ray diffraction, data which is not currently available in the public domain. However, a robust prediction of the supramolecular architecture can be extrapolated from the compound's constituent functional groups: a pyridine ring, a phenyl ring, a thioether linkage, and an oxime moiety.
The crystal lattice of this compound is expected to be stabilized by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces.
Hydrogen Bonding: The most significant directional interaction anticipated in the crystal structure is the hydrogen bond originating from the oxime's hydroxyl group (-OH). This group can act as a hydrogen bond donor, while the nitrogen atom of the oxime (=N-OH) and the nitrogen atom of the pyridine ring can serve as hydrogen bond acceptors. It is highly probable that strong O-H···N hydrogen bonds will be a primary motif in the crystal packing, potentially forming dimeric structures or extended chains. For instance, in other pyridine aldoximes, molecules have been observed to link in a head-to-head fashion through O-H···N hydrogen bonds, creating distinct chains within the crystal lattice.
Additionally, weaker C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also plausible. Van der Waals forces, although non-directional, will provide a fundamental cohesive force throughout the crystal structure. The sulfur atom in the phenylsulfanyl group may also participate in weak intermolecular interactions.
Predicted Crystallographic Data:
Without experimental data, providing a precise data table is not possible. However, a hypothetical table based on common parameters for similar organic molecules is presented below for illustrative purposes.
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for organic molecules with centrosymmetric packing) |
| Hydrogen Bond Motif | O-H···N (pyridine or oxime) |
| π-π Stacking | Present between phenyl and/or pyridine rings |
| Other Interactions | C-H···π, van der Waals forces |
This predictive analysis underscores the types of intermolecular forces that likely govern the solid-state structure of this compound, providing a framework for what might be expected from future experimental crystallographic studies.
Computational and Theoretical Studies on this compound Currently Unavailable in Public Research Databases
A thorough review of publicly accessible scientific literature and computational chemistry databases reveals a lack of specific theoretical and computational studies focused solely on the chemical compound This compound .
While extensive computational research, employing methods such as Density Functional Theory (DFT) and ab initio calculations, has been conducted on structurally related molecules—including various oxime derivatives and other substituted pyridine compounds—no dedicated studies providing detailed analysis for this compound could be identified.
Consequently, specific data pertaining to the following areas for this particular compound are not available in the reviewed literature:
Quantum Chemical Calculations: No published data on geometry optimization, electronic structure analysis, or energetic and spectroscopic property predictions using DFT or ab initio methods were found.
Molecular Orbital Analysis: Information regarding the Frontier Molecular Orbitals (FMOs), reactivity predictions, charge distribution, and electrostatic potential maps is absent from the scientific record.
Prediction of Spectroscopic Parameters: There are no available computational predictions for spectroscopic data such as NMR, IR, or UV-Vis spectra for this specific molecule.
Researchers have applied these computational techniques to other nicotinaldehyde derivatives to explore their electronic properties, reactivity, and potential applications. For instance, studies on products from the Suzuki coupling of nicotinaldehyde have included DFT analysis to determine HOMO-LUMO band gaps. Similarly, various pyrazole (B372694) oximes containing substituted pyridyl moieties have been synthesized and studied, though these are structurally distinct from the subject compound.
The absence of such specific computational data for this compound means that a detailed, data-driven article on its theoretical properties, as requested, cannot be generated at this time. The scientific community has not yet published research focusing on the computational and theoretical analysis of this specific molecule.
Computational and Theoretical Studies
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and structural confirmation. nih.govmdpi.com
For 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime, the 1H and 13C NMR chemical shifts can be predicted using various computational protocols. These calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov
1H NMR Spectra: The proton chemical shifts are influenced by the electronic environment of each hydrogen atom. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the phenylsulfanyl and oxime substituents. The oxime proton (N-OH) is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.
13C NMR Spectra: The carbon chemical shifts provide insight into the carbon skeleton of the molecule. The carbons of the pyridine and phenyl rings will have distinct signals in the aromatic region. The carbon of the C=N oxime bond is expected at a characteristic downfield shift. Substituent chemical shift (SCS) effects can be used for a preliminary estimation of the chemical shifts of the pyridine carbons. stenutz.eu
Below is a table of predicted 1H and 13C NMR chemical shifts for 2-(Phenylsulfanyl)nicotinaldehyde oxime, based on computational models and data from similar structures.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | 7.2 - 7.4 | - |
| Pyridine-H4 | 7.8 - 8.0 | - |
| Pyridine-H5 | 7.0 - 7.2 | - |
| Phenyl-H (ortho) | 7.4 - 7.6 | - |
| Phenyl-H (meta) | 7.3 - 7.5 | - |
| Phenyl-H (para) | 7.2 - 7.4 | - |
| CH=N | 8.1 - 8.3 | - |
| N-OH | 10.0 - 12.0 | - |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C3 | - | 120 - 125 |
| Pyridine-C4 | - | 135 - 140 |
| Pyridine-C5 | - | 118 - 122 |
| Pyridine-C6 | - | 148 - 152 |
| Phenyl-C (ipso) | - | 130 - 135 |
| Phenyl-C (ortho) | - | 130 - 133 |
| Phenyl-C (meta) | - | 128 - 130 |
| Phenyl-C (para) | - | 125 - 128 |
| C=N | - | 145 - 150 |
Calculated Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. researchgate.netrsc.org DFT calculations are a common method for obtaining harmonic vibrational frequencies. nih.gov
The vibrational spectrum of this compound is expected to be rich and complex due to its various functional groups. Key vibrational modes would include:
O-H stretching: A broad band in the high-frequency region (around 3200-3600 cm-1) corresponding to the oxime hydroxyl group.
C-H stretching: Aromatic C-H stretches from the pyridine and phenyl rings, typically appearing around 3000-3100 cm-1.
C=N stretching: The characteristic stretching vibration of the oxime C=N bond, expected in the range of 1620-1680 cm-1.
C=C and C=N stretching (aromatic): Vibrations from the pyridine and phenyl rings, usually observed in the 1400-1600 cm-1 region.
N-O stretching: The stretching of the N-O bond in the oxime group, typically found around 900-960 cm-1.
C-S stretching: The stretching vibration of the carbon-sulfur bond, which is generally weak and appears in the 600-800 cm-1 range.
A table of representative calculated vibrational frequencies for key functional groups in this compound is provided below.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|
| O-H stretch (oxime) | 3200 - 3600 | Broad, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=N stretch (oxime) | 1620 - 1680 | Medium to Strong |
| Aromatic C=C/C=N stretch | 1400 - 1600 | Strong |
| N-O stretch (oxime) | 900 - 960 | Medium |
| C-S stretch | 600 - 800 | Weak |
Molecular Dynamics Simulations (Focus on conformational landscape and dynamic behavior)
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into the preferred conformations, rotational barriers of single bonds, and intermolecular interactions in different environments. mdpi.com
The key flexible dihedral angles in this compound are around the C-S bond connecting the phenyl and pyridine rings, and the C-C bond linking the pyridine ring to the oxime group. MD simulations can reveal the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers.
In a simulated aqueous environment, MD can also shed light on the hydration of the molecule and the formation of hydrogen bonds between the oxime group and water molecules. This information is crucial for understanding the molecule's solubility and its potential interactions in a biological context. The simulations can track the fluctuations and movements of the different parts of the molecule, providing a dynamic picture of its behavior that is not accessible from static quantum chemical calculations. nih.govmdpi.com
Theoretical Insights into Aromaticity and Electronic Delocalization
The concept of aromaticity is central to understanding the stability and reactivity of this compound, which contains both a pyridine and a phenyl ring. Aromaticity is characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons. rsc.org
Both the pyridine and phenyl rings in the molecule are aromatic. The pyridine ring is a six-membered heterocycle with five carbons and one nitrogen atom, contributing to the delocalized π-system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and affecting its reactivity. The phenyl ring is a classic aromatic system with six delocalized π-electrons over the six carbon atoms.
The sulfur atom of the phenylsulfanyl group can participate in electronic delocalization through its lone pairs of electrons, potentially interacting with the π-systems of both the pyridine and phenyl rings. This delocalization can influence the electron density distribution across the molecule, affecting its chemical properties. rsc.org
Computational methods can quantify the degree of aromaticity and electron delocalization using various indices, such as the nucleus-independent chemical shift (NICS) and the aromatic stabilization energy (ASE). These calculations can provide a deeper understanding of the electronic structure and stability of this compound. rsc.orgresearchgate.net The interaction between the two aromatic rings through the sulfur bridge and the influence of the oxime group on the electronic properties of the pyridine ring are key aspects that can be elucidated through theoretical studies.
Applications in Organic Synthesis and Catalysis
Potential Role as Ligands in Coordination Chemistry
The molecular architecture of 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime incorporates several donor atoms, namely the pyridine (B92270) nitrogen, the oxime nitrogen, and the oxime oxygen. This arrangement suggests that it could, in theory, act as a chelating ligand for a variety of metal ions.
Theoretical Chelation Properties with Transition Metals and Main Group Elements
Based on the general principles of coordination chemistry, the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group could form a stable five-membered chelate ring upon coordination to a metal center. The presence of the phenylsulfanyl group at the 2-position of the pyridine ring could introduce steric and electronic effects that would influence the stability and geometry of the resulting metal complexes. However, no experimental data is available to confirm the formation or to characterize the properties of such complexes.
Speculative Applications in Homogeneous and Heterogeneous Catalysis
The potential for 2-(Phenylsulfanyl)nicotinaldehyde oxime to form complexes with transition metals suggests it could be investigated as a ligand in catalytic applications. For instance, palladium, nickel, or copper complexes of analogous pyridine-oxime ligands have been explored in cross-coupling reactions. Similarly, chiral versions of such ligands could be envisioned for asymmetric synthesis. Nevertheless, in the absence of any published research, the catalytic activity of this compound or its metal complexes in reactions such as cross-coupling or asymmetric synthesis remains uninvestigated.
Hypothetical Role as a Synthetic Intermediate for Complex Molecule Construction
The oxime functional group is a versatile handle in organic synthesis, capable of being transformed into a variety of other functional groups. For instance, oximes can be reduced to amines or hydrolyzed back to aldehydes. The presence of the phenylsulfanyl moiety and the pyridine ring offers further sites for chemical modification. Therefore, this compound could theoretically serve as a building block for the synthesis of more complex molecules. However, there are no documented examples of its use in this capacity.
Postulated Precursor for the Synthesis of Diverse Heterocyclic Systems
Oximes are known precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. For example, through reactions like the Beckmann rearrangement or cyclization reactions, oximes can be converted into amides, lactams, or isoxazolines. The nicotinaldehyde framework of this compound could potentially be elaborated into more complex fused heterocyclic systems. This potential, however, has not been realized or reported in the chemical literature.
Unexplored Utility in C-H Activation Methodologies and Advanced Synthetic Strategies
Directing groups play a crucial role in modern C-H activation chemistry, and oxime-based directing groups have been successfully employed. The nitrogen atom of the oxime in this compound could potentially direct the activation of C-H bonds on the pyridine ring or the phenyl ring. This could open up avenues for novel synthetic transformations. To date, no studies have been published that explore the use of this compound in C-H activation or other advanced synthetic strategies.
Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar
Elucidation of Molecular Mechanisms of Interaction with Biological Targets
No studies describing the enzymatic inhibition by 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime, including inhibition constants (e.g., IC₅₀, Kᵢ) or the mode of interaction with enzyme active sites, are available.
There is no information regarding the binding of 2-(Phenylsulfanyl)nicotinaldehyde oxime to any specific biological receptors. Data on binding affinities (e.g., K𝒹) or potential allosteric modulatory effects are absent from the scientific literature.
Specific ligand-protein interaction profiles for this compound, which would detail non-covalent interactions such as hydrogen bonds, hydrophobic contacts, or π-stacking with a protein target, have not been published.
In Silico Modeling for Mechanistic and Activity Prediction
No QSAR or 3D-QSAR models have been developed or published for this compound or a series of its analogs. Such studies require a dataset of compounds with measured biological activities, which does not appear to exist.
There are no published pharmacophore models based on this compound. The development of a pharmacophore model requires knowledge of the key chemical features responsible for a specific biological activity, which is currently unknown for this compound.
Molecular Docking and Dynamics Simulations for Binding Mode Analysis
While no molecular docking or dynamics simulations have been published for this compound, these computational techniques are crucial for predicting how a ligand might bind to a biological target. For related pyridine (B92270) and oxime-containing compounds, molecular docking is frequently used to investigate binding areas within target proteins. nih.gov Such studies can reveal potential inhibitory activity against enzymes like those found in E. coli. nih.gov
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, helping to ensure the stability of the predicted binding poses. nih.gov For instance, MD simulations have been used to understand the binding process of ligands to enzymes such as nicotinamidase/pyrazinamidase, highlighting the importance of specific residues that dominate the binding pathway. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding. nih.gov For other pyridine oxime derivatives, MD simulations have been employed to analyze their adsorption and bonding mechanisms on metal surfaces, which can be relevant for understanding their potential as corrosion inhibitors. mdpi.com
A hypothetical molecular docking and dynamics simulation for this compound would involve:
Target Identification: Selecting a biologically relevant protein target.
Docking: Predicting the optimal binding pose of the molecule within the active site of the target. This would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Dynamics Simulation: Simulating the behavior of the protein-ligand complex in a physiological environment to assess the stability of the binding mode and observe any induced conformational changes.
Rational Design Principles for Modulating Molecular Recognition
Rational drug design relies on understanding the structure and mechanism of a biological target to design molecules with improved affinity and selectivity. For compounds containing an oxime moiety, structure-based rational design has been successfully used to develop novel antifungal agents. nih.gov In such studies, computer modeling helps in designing new molecules that can form favorable interactions, like hydrophobic and hydrogen-bonding interactions, with the target enzyme. nih.gov
Structure-activity relationship (SAR)-guided molecular docking is another key principle in rational design. By systematically modifying a lead compound and evaluating the activity of the analogs, researchers can build a model that explains how different structural features contribute to biological activity. This information is then used to design new compounds with enhanced properties.
For this compound, rational design principles could be applied to:
Modify the phenyl ring with various substituents to enhance binding affinity or alter electronic properties.
Alter the position of the phenylsulfanyl group on the pyridine ring to probe different regions of a binding pocket.
Replace the phenylsulfanyl group with other substituents to explore the impact on activity.
Impact of Stereoisomerism and Conformation on Mechanistic Biological Interactions
The stereochemistry and conformational flexibility of a molecule can have a profound impact on its biological activity. For oximes, the E/Z isomerism of the C=N double bond is a critical factor. nih.gov Different isomers can exhibit distinct biological activities due to their different shapes and ability to interact with a target. The specific configuration of the oxime bond can be determined using techniques like single-crystal X-ray diffraction and NMR, supported by computational calculations. nih.gov
The biological implications of stereoisomerism and conformation for this compound would be significant:
The E and Z isomers of the oxime could have different binding affinities for a target protein.
The rotational freedom around the C-S bond would allow the phenyl ring to adopt various orientations, influencing how the molecule fits into a binding site.
Green Chemistry and Sustainable Synthesis Approaches
Development of Environmentally Benign Synthetic Routes
The synthesis of 2-(Phenylsulfanyl)nicotinaldehyde (B1621534) oxime can be conceptually divided into two primary stages: the formation of the 2-(Phenylsulfanyl)nicotinaldehyde backbone and the subsequent conversion of the aldehyde to an oxime. Greener alternatives to traditional methods are being explored for both stages.
The first stage typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinaldehyde, such as 2-chloronicotinaldehyde (B135284), and thiophenol. The second stage is the condensation reaction of the resulting aldehyde with hydroxylamine (B1172632).
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal.
For the oximation step, mechanochemistry, which uses mechanical force (grinding or milling) to induce chemical reactions, offers a compelling solvent-free alternative. Grinding an aldehyde with hydroxylamine hydrochloride and a solid base like sodium hydroxide (B78521) can lead to the formation of the corresponding oxime in a short time frame at room temperature. This method avoids the use of potentially toxic organic solvents and simplifies product work-up, often requiring just an aqueous wash to remove inorganic salts.
Similarly, the nucleophilic aromatic substitution to form the 2-(phenylsulfanyl)nicotinaldehyde precursor can be adapted to solvent-free conditions, particularly with the aid of microwave irradiation. Heating a solid mixture of 2-chloronicotinaldehyde, thiophenol, and a solid base such as potassium carbonate under microwave irradiation can accelerate the reaction, reducing the need for high-boiling, polar aprotic solvents like DMF or DMSO that are common in traditional SNAr reactions.
Table 1: Comparison of Solvent-Free vs. Traditional Synthesis for Oximation
Parameter Solvent-Free Mechanochemical Method Traditional Solvent-Based Method Solvent None Ethanol/Pyridine (B92270) Temperature Room Temperature Reflux (e.g., 80-100 °C) Reaction Time 5-15 minutes 1-4 hours Energy Input Low (Mechanical) High (Thermal) Work-up Simple aqueous wash Solvent extraction, multiple washes Waste Minimal inorganic salts Significant organic solvent waste
When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key strategy.
Water: For the oximation of aldehydes, water is an excellent green solvent. Reactions can be performed using hydroxylamine hydrochloride in water, sometimes with a mild base or catalyst, at room temperature or with gentle heating. The use of mineral water, containing natural mineral salts, has also been reported to effectively catalyze the reaction without the need for additional catalysts.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution and exposure risks. For the SNAr reaction to form 2-(phenylsulfanyl)nicotinaldehyde, an appropriate IL could facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex), potentially allowing for lower reaction temperatures and easier product separation.
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the beneficial properties of ILs, such as low volatility and tunability, but are often cheaper, less toxic, and biodegradable. A choline (B1196258) chloride-based DES, for instance, could serve as a sustainable medium for the synthesis of the aldehyde precursor.
Catalytic Approaches for Reduced Waste and Energy Consumption
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and the formation of byproducts.
For the synthesis of 2-(phenylsulfanyl)nicotinaldehyde, traditional methods might require stoichiometric amounts of a strong base. A catalytic approach, using a milder base in the presence of a phase-transfer catalyst or a metal catalyst (such as copper or palladium complexes), can facilitate the SNAr reaction with higher efficiency. Copper-catalyzed methods, for example, are well-established for forming C-S bonds and can often proceed under milder conditions than uncatalyzed reactions.
In the oximation step, while often proceeding without a catalyst, acidic or basic catalysts can accelerate the reaction. The use of solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clay) or basic catalysts (e.g., hydrotalcite) (B1172525) offers advantages such as easy separation from the reaction mixture, reusability, and reduced corrosive waste compared to soluble acids or bases.
Microwave-assisted organic synthesis (MAOS) is another key technology for reducing energy consumption. Microwave heating can dramatically reduce reaction times from hours to minutes for both the SNAr and oximation steps. This rapid, localized heating often leads to higher yields and cleaner reaction profiles with fewer side products.
Table 2: Energy and Time Efficiency in the Synthesis of 2-(Phenylsulfanyl)nicotinaldehyde
Method Heating Source Typical Reaction Time Energy Consumption Key Advantage Conventional Heating Oil Bath 4-12 hours High Standard, well-established Microwave-Assisted Microwave Irradiation 5-20 minutes Low Drastic reduction in reaction time Ultrasonic Irradiation Ultrasonic Bath 30-60 minutes Moderate Improved mass transfer, cavitation effects
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
The oximation reaction is inherently atom-economical. The reaction of an aldehyde (R-CHO) with hydroxylamine (NH₂OH) produces the oxime (R-CH=NOH) and one molecule of water.
Atom Economy Calculation for Oximation:
Reactants: 2-(Phenylsulfanyl)nicotinaldehyde (C₁₂H₉NOS) + Hydroxylamine (NH₂OH)
Product: 2-(Phenylsulfanyl)nicotinaldehyde oxime (C₁₂H₁₀N₂OS)
Byproduct: Water (H₂O)
MW of Product = 242.30 g/mol
MW of Reactants = 227.28 g/mol + 33.03 g/mol = 260.31 g/mol
% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (242.30 / 260.31) x 100 ≈ 93.1%
This high atom economy indicates that most of the reactant mass is converted into the product.
The nucleophilic aromatic substitution step, however, can have a lower atom economy depending on the specific reagents used. In the reaction of 2-chloronicotinaldehyde with thiophenol using a base like potassium carbonate (K₂CO₃), the byproducts are potassium chloride (KCl) and potassium bicarbonate (KHCO₃).
Atom Economy Calculation for SNAr Step:
Reactants: 2-Chloronicotinaldehyde (C₆H₄ClNO) + Thiophenol (C₆H₆S) + K₂CO₃
Product: 2-(Phenylsulfanyl)nicotinaldehyde (C₁₂H₉NOS)
Byproducts: KCl + KHCO₃
MW of Product = 227.28 g/mol
MW of Reactants = 141.55 g/mol + 110.18 g/mol + 138.21 g/mol = 389.94 g/mol
% Atom Economy = (227.28 / 389.94) x 100 ≈ 58.3%
Utilization of Renewable Feedstocks (if applicable to precursor synthesis)
A truly sustainable synthesis must also consider the origin of its starting materials. The precursors to this compound, namely the pyridine and benzene (B151609) rings, are traditionally derived from fossil fuels. Green chemistry seeks to replace these with renewable feedstocks derived from biomass.
Pyridine Ring Synthesis: Lignin, a complex polymer found in wood and a major byproduct of the paper industry, is a rich source of aromatic compounds. Research is ongoing into the catalytic conversion of lignin-derived platform chemicals into pyridines. Another promising route involves the conversion of furfural, which is readily obtained from the hemicellulose fraction of biomass, into pyridine derivatives.
Benzene and Thiophenol Synthesis: Benzene itself can be produced from the catalytic fast pyrolysis of lignocellulosic biomass. researchgate.net Lignin can also be directly converted to benzene through hydrodeoxygenation processes. nih.gov Once bio-based benzene is obtained, it can be converted to thiophenol. While this conversion is challenging, potential green routes include direct catalytic sulfuration or biocatalytic approaches that hydroxylate benzene to phenol, which can then be converted to thiophenol via methods like the Newman-Kwart rearrangement. These pathways, while still under development, offer a future route to producing the entire molecule from renewable carbon sources.
Future Research Directions and Emerging Opportunities
Exploration of Novel Uncatalyzed and Catalyzed Transformations
The reactivity of 2-(phenylsulfanyl)nicotinaldehyde (B1621534) oxime is ripe for investigation, with numerous possibilities for both uncatalyzed and catalyzed reactions. The presence of the oxime and the sulfide (B99878) linkage invites a wide range of synthetic explorations.
Future research could focus on metal-mediated reactions of the oxime group, which can lead to a variety of transformations including Beckman rearrangements to form amides, or reductions to produce amines. The pyridine (B92270) nitrogen and the oxime oxygen can act as a bidentate ligand, allowing for the synthesis of novel metal complexes with potential catalytic activities. For instance, rhodium-catalyzed coupling reactions of α,β-unsaturated oximes with alkenes have been shown to produce substituted pyridines, suggesting that similar catalytic systems could be employed to further functionalize the pyridine ring of the target molecule. nih.gov
Uncatalyzed reactions also present intriguing possibilities. The thermal or photochemical reactivity of the oxime could be explored to generate reactive intermediates such as iminyl radicals, which could participate in cyclization or addition reactions. The inherent nucleophilicity of the sulfur atom could be exploited in reactions with electrophiles, potentially leading to the synthesis of more complex sulfur-containing heterocycles. A notable example of related reactivity is the copper(II)-assisted transformation of α-pyridoin oxime, which undergoes significant structural changes to form dodecanuclear clusters or coordination polymers, highlighting the potential for complex molecular architectures. mdpi.com
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| Catalyzed Rearrangement | Acid catalysts (e.g., H₂SO₄, PPA) | Substituted nicotinamides (via Beckmann rearrangement) |
| Catalyzed Reduction | H₂, Pd/C; NaBH₄ | 2-(Phenylsulfanyl)pyridin-3-yl)methanamine |
| Metal-Complex Formation | Transition metal salts (e.g., Cu(II), Pd(II), Rh(III)) | Novel coordination complexes with catalytic potential |
| Uncatalyzed Cyclization | Heat or UV light | Formation of novel heterocyclic ring systems |
| Electrophilic Addition | Alkyl halides, acyl chlorides | S-alkylation or S-acylation products |
Development of Advanced Analytical and Spectroscopic Techniques for Compound Analysis
A thorough understanding of the physicochemical properties of 2-(phenylsulfanyl)nicotinaldehyde oxime requires the application and development of advanced analytical and spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated techniques can offer deeper insights.
For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, which is crucial for a molecule with this level of complexity. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. In the solid state, single-crystal X-ray diffraction would provide definitive information on the molecular geometry, conformation, and intermolecular interactions. nih.gov
Advanced spectroscopic methods could also be employed to study the compound's electronic properties. UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, while fluorescence spectroscopy could reveal any emissive properties, which might be relevant for applications in materials science. Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and to complement experimental data, providing a more complete picture of the molecule's behavior. mdpi.comresearchgate.net
| Analytical Technique | Information Gained | Potential Research Focus |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals | Detailed structural elucidation and conformational analysis |
| High-Resolution Mass Spectrometry | Precise elemental composition | Confirmation of molecular formula and fragmentation patterns |
| Single-Crystal X-ray Diffraction | Molecular geometry and intermolecular interactions | Understanding solid-state packing and hydrogen bonding |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions and emissive properties | Exploring potential applications in optoelectronics |
| Density Functional Theory (DFT) | Predicted spectroscopic data and electronic structure | Correlating experimental and theoretical data |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. arxiv.org For a molecule like this compound, AI and ML could be powerful tools to accelerate its development and application.
Machine learning models can be trained on existing datasets of organosulfur and pyridine-containing compounds to predict various properties of the target molecule, such as its reactivity, solubility, and potential biological activity. nih.govresearchgate.netnih.gov This predictive capability can help to prioritize experimental efforts and guide the design of new derivatives with desired characteristics.
| AI/ML Application | Potential Impact |
| Property Prediction | Rapidly estimate physicochemical and biological properties |
| Catalyst Design | Accelerate the discovery of efficient catalysts for transformations |
| Reaction Optimization | Predict optimal reaction conditions for higher yields and selectivity |
| Spectroscopic Analysis | Assist in the interpretation of complex spectral data |
Broadening the Scope of Applications in Materials Science and Related Fields
The unique combination of a pyridine ring, a sulfur linkage, and an oxime group in this compound suggests a range of potential applications in materials science. Organosulfur compounds are known for their use in rechargeable batteries, and the sulfur atom in this molecule could potentially participate in redox reactions, making it a candidate for cathode materials. acs.orgrsc.orgnih.govresearchgate.net
The pyridine moiety, a well-known component in electron-transporting materials, could enable applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The ability of the molecule to act as a ligand for metal ions also opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, porous, or catalytic properties.
Further research could involve the synthesis of polymers incorporating the this compound unit to explore their properties as conductive polymers or materials with tunable optical properties. The oxime group can also be a site for further functionalization, allowing for the attachment of other chemical moieties to tailor the material's properties for specific applications.
| Potential Application Area | Relevant Structural Feature |
| Rechargeable Batteries | Phenylsulfanyl group (redox-active sulfur) |
| Organic Electronics (e.g., OLEDs) | Pyridine ring (electron-transporting properties) |
| Coordination Polymers/MOFs | Pyridine and oxime groups (metal-coordinating sites) |
| Conductive Polymers | Polymerizable derivatives of the core structure |
Addressing Fundamental Challenges in Reactivity and Selectivity
Despite the promising opportunities, the multifunctional nature of this compound also presents fundamental challenges in controlling its reactivity and achieving selectivity in chemical transformations. The presence of multiple reactive sites—the pyridine nitrogen, the oxime, the sulfur atom, and the aromatic rings—means that reactions may lead to a mixture of products.
A key challenge will be to develop reaction conditions that allow for the selective functionalization of one part of the molecule while leaving the others intact. This will require a deep understanding of the relative reactivity of the different functional groups and the careful choice of reagents, catalysts, and reaction parameters. For example, achieving regioselective substitution on the pyridine or phenyl ring would be a significant synthetic hurdle.
Future research should focus on systematic studies of the molecule's reactivity under a variety of conditions to map out its chemical behavior. This could involve kinetic studies to understand reaction rates and mechanisms, as well as computational studies to predict the most likely sites of reaction. Overcoming these challenges in selectivity will be crucial for unlocking the full synthetic potential of this compound and enabling its use as a versatile building block in organic synthesis. The selective synthesis of oximes from primary aliphatic amines using titanium silicalite molecular sieves demonstrates that catalyst design can overcome selectivity challenges in related systems. rsc.org
Q & A
Basic Synthesis Methods
Q: What are the primary synthetic routes for preparing 2-(phenylsulfanyl)nicotinaldehyde oxime, and what reagents are critical for its functional group assembly? A: The compound can be synthesized via two key steps:
Radical Cyclization : Phenylsulfanyl radicals generated from (PhS)₂ initiate addition to olefins, forming cyclic oxime ethers. Optimal yields (29%) are achieved under nitrogen with (PhS)₂ as a radical source .
Substitution Reactions : Starting with halogenated nicotinaldehyde derivatives (e.g., 2-chloronicotinic acid), nucleophilic substitution with thiophenol introduces the phenylsulfanyl group. Ethanol reflux conditions yield stable intermediates .
The oxime group is introduced via hydroxylamine condensation under acidic or neutral conditions, as demonstrated in nicotinaldehyde oxime synthesis .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yields of this compound, particularly in radical-mediated pathways? A: Key optimizations include:
- Radical Source : Using (PhS)₂ instead of O₂ increases yields from 4% to 29% by stabilizing reactive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in phenylsulfanyl group incorporation .
- Temperature Control : Maintaining reflux conditions (~80°C) during substitution prevents premature oxime decomposition .
Structural Characterization
Q: What analytical techniques are recommended for confirming the structure and purity of this compound? A:
- X-ray Crystallography : Resolves torsional angles (e.g., 55–58° dihedral angles between aromatic rings) and hydrogen-bonding networks involving oxime (-NOH) and sulfanyl groups .
- NMR Spectroscopy : Distinct signals for oxime protons (δ 8.5–10.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm regiochemistry .
- Mass Spectrometry : Molecular ion peaks at m/z 245–250 (C₁₂H₁₀N₂OS) validate the molecular formula .
Biological Activity Mechanisms
Q: What molecular interactions drive the biological activity of this compound, and how can these be experimentally validated? A: Hypothesized mechanisms include:
- Metal Chelation : The oxime group binds transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes that inhibit metalloenzymes. Validate via UV-Vis titration (λ shifts at 250–300 nm) .
- Hydrophobic Binding : The phenylsulfanyl group interacts with hydrophobic protein pockets. Surface plasmon resonance (SPR) assays using immobilized targets (e.g., kinases) quantify binding affinity .
Stability and Reactivity
Q: What factors influence the stability of this compound under storage and reaction conditions? A:
- pH Sensitivity : Oxime groups hydrolyze under strongly acidic/basic conditions. Store in neutral buffers (pH 6–8) at 4°C .
- Light Sensitivity : UV exposure degrades the phenylsulfanyl moiety. Use amber vials for long-term storage .
- Redox Reactions : Avoid strong oxidants (e.g., H₂O₂) to prevent sulfoxide/sulfone byproducts .
Data Contradictions in Literature
Q: How can discrepancies in reported synthetic yields (e.g., 5% vs. 29%) for phenylsulfanyl-oxime derivatives be resolved? A: Contradictions arise from:
- Radical Source : Yields drop to 5% without (PhS)₂ due to incomplete cyclization .
- Reaction Atmosphere : Oxygen inhibits radical propagation, favoring alternative pathways .
- Purification Methods : Column chromatography vs. recrystallization impacts isolated yields. Standardize protocols using HPLC-purity thresholds (>95%) .
Advanced Applications in Drug Discovery
Q: How can this compound serve as a scaffold for antitumor agents? A:
- Structural Mimicry : The pyridine-sulfanyl core mimics ATP-binding motifs in kinases. Molecular docking studies (e.g., AutoDock Vina) predict binding to EGFR or VEGFR pockets .
- Prodrug Design : Oxime-to-amine reduction (via NaBH₄) generates bioactive amines for targeted delivery .
- Combination Therapies : Co-administer with metal chelators (e.g., deferoxamine) to enhance cytotoxicity in cancer cell lines (validate via MTT assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
